molecular formula C8H9IN2O2 B13127889 (R)-2-Amino-3-(6-iodopyridin-3-yl)propanoicacid

(R)-2-Amino-3-(6-iodopyridin-3-yl)propanoicacid

Cat. No.: B13127889
M. Wt: 292.07 g/mol
InChI Key: VDDDJIMKXUNHFP-ZCFIWIBFSA-N
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Description

®-2-Amino-3-(6-iodopyridin-3-yl)propanoic acid is a chiral amino acid derivative that contains an iodine-substituted pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-3-(6-iodopyridin-3-yl)propanoic acid typically involves the iodination of a pyridine derivative followed by the introduction of the amino acid moiety. One common method involves the use of a palladium-catalyzed coupling reaction to introduce the iodine atom onto the pyridine ring. The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent.

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, followed by purification steps such as crystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-3-(6-iodopyridin-3-yl)propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The iodine atom can be oxidized to form iodate derivatives.

    Reduction: The compound can be reduced to remove the iodine atom, forming a deiodinated product.

    Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as sodium azide or sodium hydroxide are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Iodate derivatives.

    Reduction: Deiodinated amino acid derivatives.

    Substitution: Various substituted pyridine derivatives, depending on the nucleophile used.

Scientific Research Applications

®-2-Amino-3-(6-iodopyridin-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in biological systems and as a probe for studying enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-Amino-3-(6-iodopyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom on the pyridine ring can participate in halogen bonding, which can influence the compound’s binding affinity and specificity. The amino acid moiety can interact with active sites of enzymes, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    ®-2-Amino-3-(6-bromopyridin-3-yl)propanoic acid: Similar structure but with a bromine atom instead of iodine.

    ®-2-Amino-3-(6-chloropyridin-3-yl)propanoic acid: Contains a chlorine atom instead of iodine.

    ®-2-Amino-3-(6-fluoropyridin-3-yl)propanoic acid: Contains a fluorine atom instead of iodine.

Uniqueness

The presence of the iodine atom in ®-2-Amino-3-(6-iodopyridin-3-yl)propanoic acid makes it unique due to the distinct properties of iodine, such as its larger atomic size and higher polarizability compared to other halogens. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and research.

Properties

Molecular Formula

C8H9IN2O2

Molecular Weight

292.07 g/mol

IUPAC Name

(2R)-2-amino-3-(6-iodopyridin-3-yl)propanoic acid

InChI

InChI=1S/C8H9IN2O2/c9-7-2-1-5(4-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13)/t6-/m1/s1

InChI Key

VDDDJIMKXUNHFP-ZCFIWIBFSA-N

Isomeric SMILES

C1=CC(=NC=C1C[C@H](C(=O)O)N)I

Canonical SMILES

C1=CC(=NC=C1CC(C(=O)O)N)I

Origin of Product

United States

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